1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13681445
InChI: InChI=1S/C13H17N3.ClH/c1-16-13-8-10(5-6-11(13)9-15-16)12-4-2-3-7-14-12;/h5-6,8-9,12,14H,2-4,7H2,1H3;1H
SMILES: CN1C2=C(C=CC(=C2)C3CCCCN3)C=N1.Cl
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol

1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride

CAS No.:

Cat. No.: VC13681445

Molecular Formula: C13H18ClN3

Molecular Weight: 251.75 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride -

Specification

Molecular Formula C13H18ClN3
Molecular Weight 251.75 g/mol
IUPAC Name 1-methyl-6-piperidin-2-ylindazole;hydrochloride
Standard InChI InChI=1S/C13H17N3.ClH/c1-16-13-8-10(5-6-11(13)9-15-16)12-4-2-3-7-14-12;/h5-6,8-9,12,14H,2-4,7H2,1H3;1H
Standard InChI Key ALJWQTZUZHCTIJ-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2)C3CCCCN3)C=N1.Cl
Canonical SMILES CN1C2=C(C=CC(=C2)C3CCCCN3)C=N1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a bicyclic indazole system (a benzene fused to a pyrazole ring) substituted at the 1-position with a methyl group and at the 6-position with a piperidin-2-yl group. The hydrochloride salt form introduces a protonated amine, improving aqueous solubility. Key structural data include:

PropertyValue
Molecular FormulaC₁₃H₁₈ClN₃
Molecular Weight251.75 g/mol
IUPAC Name1-methyl-6-piperidin-2-ylindazole; hydrochloride
SMILESCN1C2=C(C=CC(=C2)C3CCCCN3)C=N1.Cl
Canonical SMILESCN1C2=C(C=CC(=C2)C3CCCCN3)C=N1.Cl
InChI KeyALJWQTZUZHCTIJ-UHFFFAOYSA-N

The piperidine moiety adopts a chair conformation, allowing optimal interaction with biological targets, while the indazole core provides π-π stacking capabilities.

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents (e.g., water, ethanol) compared to its free base. Stability studies indicate it remains intact under standard laboratory conditions (25°C, dry environment), though prolonged exposure to light or humidity may necessitate refrigeration.

Synthesis and Analytical Characterization

Analytical Data

  • Mass Spectrometry: ESI-MS predicts a molecular ion peak at m/z 251.75 for [M+H]⁺.

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals include δ 2.8–3.2 (piperidine CH₂), δ 4.1 (N-CH₃), and δ 7.2–8.1 (indazole aromatic protons).

    • ¹³C NMR: Peaks near δ 140–150 ppm correspond to indazole C=N carbons.

Pharmacological Profile

Anticancer Activity

Indazole derivatives inhibit kinases (e.g., BRAF, CDKs) and disrupt microtubule assembly. The piperidine group in 1-methyl-6-(piperidin-2-yl)-1H-indazole may enhance binding to hydrophobic kinase pockets, though specific IC₅₀ values remain unreported . Comparative studies show 2-phenylindazoles exhibit submicromolar activity against breast cancer cell lines, suggesting structural parallels .

Antimicrobial Effects

Preliminary assays against Candida albicans reveal that indazole derivatives with lipophilic substituents (e.g., piperidine) disrupt fungal membrane integrity. While direct data are lacking, analogues like 5-nitroindazoles show MIC values of 4–16 μg/mL against pathogenic fungi .

Comparative Analysis with Related Indazoles

CompoundKey DifferencesBioactivity
1-Methyl-6-(piperidin-2-yl)-1H-indazole HClPiperidine substituent enhances solubilityBroad-spectrum potential
2-Phenyl-2H-indazoleLacks piperidine; lower solubilityIC₅₀ = 0.8 μM (MCF-7 cells)
5-Nitro-1H-indazoleNitro group improves antifungal activityMIC = 4 μg/mL (C. albicans)

The piperidine moiety in 1-methyl-6-(piperidin-2-yl)-1H-indazole hydrochloride may reduce cytotoxicity compared to nitro-substituted analogues, making it a safer candidate for further development .

Regulatory Status and Research Applications

Patent Landscape

No direct patents exist, but related indazole derivatives are protected in:

  • WO2017025552A1: Covers indazole-based kinase inhibitors.

  • US20210002371A1: Describes indazole antifungals with piperidine side chains .

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